4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide
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Overview
Description
4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide is a complex organic compound that has sparked interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide typically involves multi-step reactions. One common route starts with the preparation of the core structure of the quinoline and oxadiazole groups separately:
Step 1: Synthesis of 3,4-dihydroquinolin-1(2H)-yl) via cyclization reactions.
Step 2: Formation of 5-(3-methoxyphenyl)-1,3,4-oxadiazole through a condensation reaction involving hydrazides and carboxylic acids.
Step 3: Sulfonylation of the quinoline derivative with suitable sulfonyl chloride.
Step 4: Coupling of the sulfonyl quinoline with 5-(3-methoxyphenyl)-1,3,4-oxadiazole via amide bond formation under dehydrating conditions.
Industrial Production Methods
For large-scale industrial production, the process may be optimized for efficiency and yield. Advanced techniques such as microwave-assisted synthesis and flow chemistry might be employed to streamline the reactions, reduce reaction times, and improve overall product yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide can undergo a variety of reactions due to its functional groups:
Oxidation: The compound may undergo oxidation reactions, especially at the methoxy and quinoline groups.
Reduction: The sulfonyl group and quinoline can be reduced under specific conditions.
Substitution: The aromatic rings may participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydride donors such as sodium borohydride or catalytic hydrogenation.
Substitution: Reagents like halogens, alkylating agents, or acylating agents under appropriate conditions.
Major Products
The reaction products will depend on the specific functional groups targeted. For instance, oxidation might yield sulfoxides or sulfonic acids, whereas reduction might lead to alcohols or amines.
Scientific Research Applications
4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide has several applications:
Chemistry: Used as a precursor or intermediate in the synthesis of more complex molecules.
Biology: Potential as a biochemical probe or ligand in binding studies.
Medicine: Investigated for its potential pharmacological properties, such as antimicrobial or anticancer activity.
Industry: Utilized in materials science for the development of novel polymers or as a stabilizing agent in certain formulations.
Mechanism of Action
Molecular Targets and Pathways
The compound's mechanism of action will depend on its application. In medicinal chemistry, it might interact with specific enzymes or receptors, altering their activity. Its aromatic and heterocyclic moieties enable it to fit into biological target sites, either blocking or activating certain pathways.
Comparison with Similar Compounds
Similar Compounds
4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(4-phenyl-1,3,4-oxadiazol-2-yl)benzamide
4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)benzamide
Uniqueness
What sets 4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide apart is its combination of the methoxyphenyl and oxadiazole groups, which may confer distinct chemical reactivity and biological activity not seen in closely related compounds.
By exploring the multifaceted aspects of this compound, from its synthesis to its applications and mechanism of action, we gain insights into its potential to contribute to advances in science and industry.
Properties
IUPAC Name |
4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4O5S/c1-33-20-9-4-7-19(16-20)24-27-28-25(34-24)26-23(30)18-11-13-21(14-12-18)35(31,32)29-15-5-8-17-6-2-3-10-22(17)29/h2-4,6-7,9-14,16H,5,8,15H2,1H3,(H,26,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NURVPRJTVVONRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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